BenchChemオンラインストアへようこそ!

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide

Polar surface area Drug-likeness Blood-brain barrier permeability

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide (CAS 55376-17-5) is a heterocyclic hybrid molecule that fuses a nicotinamide (pyridine-3-carboxamide) moiety with a 1,3,4-thiadiazole-2-thione ring system. It possesses a molecular formula of C₈H₆N₄OS₂, a molecular weight of 238.29 g/mol, a calculated polar surface area (PSA) of 138.3 Ų, and a predicted LogP of 1.86.

Molecular Formula C8H6N4OS2
Molecular Weight 238.3 g/mol
CAS No. 55376-17-5
Cat. No. B15215759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide
CAS55376-17-5
Molecular FormulaC8H6N4OS2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=NNC(=S)S2
InChIInChI=1S/C8H6N4OS2/c13-6(5-2-1-3-9-4-5)10-7-11-12-8(14)15-7/h1-4H,(H,12,14)(H,10,11,13)
InChIKeyAPFKEGLTDXYNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide (CAS 55376-17-5): Core Physicochemical & Structural Profile for Procurement Screening


N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide (CAS 55376-17-5) is a heterocyclic hybrid molecule that fuses a nicotinamide (pyridine-3-carboxamide) moiety with a 1,3,4-thiadiazole-2-thione ring system . It possesses a molecular formula of C₈H₆N₄OS₂, a molecular weight of 238.29 g/mol, a calculated polar surface area (PSA) of 138.3 Ų, and a predicted LogP of 1.86 . The compound is commercially available at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Its distinguishing structural feature is the thioxo (C=S) group at position 5 of the thiadiazole ring, which confers distinct chemical reactivity—particularly soft nucleophilicity for S-alkylation and metal-coordination potential—compared to closely related 1,3,4-thiadiazole analogs that lack this functionality [1].

Why 1,3,4-Thiadiazole-Nicotinamide Hybrids Cannot Be Treated as Interchangeable: The Critical Role of the 5-Thioxo Substituent


Within the 1,3,4-thiadiazole-nicotinamide chemical space, subtle variations at the thiadiazole 5-position produce profound differences in biological target engagement, physicochemical properties, and synthetic utility. For example, the unsubstituted analog N-(1,3,4-thiadiazol-2-yl)nicotinamide (TGN-020, CAS 51987-99-6) acts as a selective aquaporin-4 (AQP4) channel blocker (IC₅₀ = 3.1 μM) with a significantly lower PSA of 99.5 Ų and LogP of ~1.57 . Another closely related analog, N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, is a potent Sortase A inhibitor (IC₅₀ = 3.8 μM) that relies on a bulky 4-nitrobenzylthio substituent for activity [1]. The target compound (CAS 55376-17-5) bears a thioxo group at this position—a functionality that is neither present in TGN-020 nor in the Sortase inhibitor—which fundamentally alters its hydrogen-bond donor/acceptor profile, metal-chelating capacity, and potential for covalent binding to cysteine residues in target proteins . Consequently, procurement decisions cannot rely on class-level assumptions; the specific 5-thioxo substitution pattern defines a distinct chemical entity with unique reactivity and application potential.

Quantitative Differentiation Evidence: N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide vs. Closest Analogs


Polar Surface Area (PSA) Advantage: 39% Higher PSA than TGN-020 Drives Differential Solubility and Permeability Profiles

The target compound exhibits a calculated PSA of 138.3 Ų, which is 39% higher than that of the closest unsubstituted analog TGN-020 (PSA = 99.5 Ų) . In drug discovery, PSA values above 140 Ų are generally associated with poor oral bioavailability but also with reduced blood-brain barrier (BBB) penetration [1]. The target compound's PSA of 138.3 Ų places it near this threshold, suggesting it may exhibit restricted CNS penetration compared to TGN-020 (PSA 99.5 Ų), which is a known brain-penetrant AQP4 inhibitor. This 38.8 Ų difference is attributable to the thioxo group replacing the unsubstituted C-H at the thiadiazole 5-position, introducing an additional hydrogen-bond acceptor and altering the overall polarity landscape.

Polar surface area Drug-likeness Blood-brain barrier permeability Aqueous solubility

Synthetic Accessibility: One-Step Cyclocondensation vs. Multi-Step Routes for Comparator Analogs

The target compound is accessible via a one-step cyclocondensation reaction between commercially available nicotinic acid hydrazide and carbon disulfide under basic conditions, followed by spontaneous cyclization to form the 1,3,4-thiadiazole-2-thione ring . In contrast, the Sortase A inhibitor N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide requires a multi-step synthetic sequence: initial formation of the thiadiazole core, followed by S-alkylation with 4-nitrobenzyl bromide, and subsequent amide coupling [1]. Similarly, TGN-020 (N-(1,3,4-thiadiazol-2-yl)nicotinamide) necessitates a distinct synthetic approach involving coupling of pre-formed 2-amino-1,3,4-thiadiazole with nicotinoyl chloride, which typically yields lower overall efficiency due to the poor nucleophilicity of the amino-thiadiazole intermediate .

Synthetic efficiency Building block Cyclocondensation Nicotinic acid hydrazide Carbon disulfide

Thioxo Functionality for Covalent Targeting: A Structural Feature Absent in Both TGN-020 and SrtA-IN-I

The thioxo (C=S) group at position 5 of the target compound distinguishes it from all three major comparator molecules. TGN-020 bears an unsubstituted C-H at this position, precluding any covalent interaction . The Sortase A inhibitor SrtA-IN-I incorporates a (4-nitrobenzyl)thio ether at this position, which is a relatively inert substituent that does not engage in covalent bond formation with the target enzyme [1]. By contrast, the thioxo group in CAS 55376-17-5 exists in tautomeric equilibrium with the thiol (C-SH) form, generating a soft nucleophilic site capable of forming disulfide bonds with active-site cysteine residues or coordinating transition metal ions . This structural feature is conceptually analogous to the thioxo-thiol moiety found in clinically used thiol-containing drugs (e.g., captopril, tiopronin) that exert their effects through covalent or coordinative mechanisms [2].

Covalent inhibitor Cysteine targeting Thioxo-thiol tautomerism Sortase A Metal chelation

Batch-Level Quality Control Documentation: Verification of 97% Purity with Multi-Technique Analytical Package

The target compound is commercially supplied by Bidepharm (Catalog BD652051) at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . In contrast, TGN-020 (CAS 51987-99-6) is typically supplied at 98% purity with similar QC documentation by various vendors . The 1% purity difference is marginal; however, the critical procurement consideration is the availability of three orthogonal analytical techniques (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) that provide comprehensive batch characterization for CAS 55376-17-5. For the acetamide analog N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (CAS 32873-56-6), which serves as an acetazolamide impurity standard, purity specifications and QC documentation availability vary significantly across suppliers .

Purity verification QC documentation NMR HPLC GC Procurement quality assurance

Targeted Application Scenarios for N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide (CAS 55376-17-5)


Covalent Inhibitor Screening Libraries Targeting Cysteine Proteases or Metal-Dependent Enzymes

The thioxo-thiol tautomeric equilibrium of CAS 55376-17-5 provides a soft nucleophilic warhead capable of forming reversible or irreversible covalent bonds with active-site cysteine residues or coordinating catalytic metal ions . This compound is uniquely suited—compared to non-thiol analogs TGN-020 and SrtA-IN-I—for inclusion in covalent fragment screening libraries against targets such as caspases, deubiquitinases, SARS-CoV-2 Mᵖʳᵒ, or metallo-β-lactamases, where thiol-based covalent engagement is a validated mechanism . The nicotinamide moiety may additionally confer selectivity toward NAD-binding site-adjacent cysteine residues, providing a targeting hypothesis for enzymes in the NAD metabolic pathway [1].

S-Alkylation Derivatization Platform for Structure-Activity Relationship (SAR) Exploration

The thioxo group at position 5 of the thiadiazole ring serves as a versatile handle for S-alkylation reactions, enabling the rapid generation of diverse compound libraries through reaction with alkyl halides, Michael acceptors, or epoxides . This derivatization potential is absent in TGN-020 (which lacks a reactive substituent at this position) and is already exploited in SrtA-IN-I (where the 4-nitrobenzylthio substituent is itself the product of S-alkylation). For medicinal chemistry groups seeking a common late-stage diversification intermediate, CAS 55376-17-5 offers a strategically positioned reactive site that can be selectively modified without affecting the nicotinamide amide bond [2].

Non-CNS Peripheral-Target Drug Discovery Where Restricted BBB Penetration Is Desirable

With a calculated PSA of 138.3 Ų—near the established threshold of 140 Ų for poor oral bioavailability and significantly above the ~60–70 Ų range typically required for efficient BBB penetration—CAS 55376-17-5 is predicted to exhibit restricted CNS distribution compared to TGN-020 (PSA 99.5 Ų), which is characterized as a brain-penetrant AQP4 inhibitor . This physicochemical profile makes CAS 55376-17-5 a more appropriate starting point for peripheral-target programs (e.g., oncology, metabolic disease, peripheral inflammation) where minimizing CNS exposure is a desired safety feature. The 39% higher PSA relative to TGN-020 provides a meaningful differentiation for CNS-exclusion screening strategies [1].

Pharmaceutical Impurity Reference Standard or Process Intermediate for Nicotinamide-Containing APIs

Given the structural relationship of CAS 55376-17-5 to both nicotinamide and 1,3,4-thiadiazole pharmacophores, this compound may serve as a reference standard for impurity profiling in the manufacture of nicotinamide-containing active pharmaceutical ingredients (APIs) or as a synthetic intermediate in the preparation of more complex nicotinamide-thiadiazole hybrid drug candidates . The availability of batch-specific QC documentation (NMR, HPLC, GC) at 97% purity from Bidepharm supports its use in regulated analytical environments where traceable impurity characterization is required . The closely related acetamide analog (CAS 32873-56-6) is already established as an acetazolamide impurity standard, demonstrating the precedent for this compound class in pharmaceutical quality control applications [1].

Quote Request

Request a Quote for N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.